N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide
Description
N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a synthetic small molecule characterized by a propionamide backbone substituted with a 4-methylthiazol-2-yl group at the amide nitrogen and a para-tolylamino (p-tolylamino) moiety at the α-carbon of the propionamide chain. The thiazole ring introduces sulfur- and nitrogen-containing heterocyclic rigidity, while the p-tolyl group contributes aromatic hydrophobicity.
Properties
IUPAC Name |
2-(4-methylanilino)-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-4-6-12(7-5-9)16-11(3)13(18)17-14-15-10(2)8-19-14/h4-8,11,16H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVYMICOGAETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide typically involves the reaction of 4-methylthiazole with p-toluidine and a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in the propionamide moiety undergoes hydrolysis under acidic or basic conditions. In related thiazole derivatives (e.g., N-(4-methylthiazol-2-yl)propanamide), hydrolysis yields carboxylic acids and substituted amines . For example:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hours | 2-p-tolylaminopropionic acid + thiazolamine |
| Basic hydrolysis | NaOH (2M), 80°C, 8 hours | Sodium propionate + 4-methylthiazol-2-amine |
Substitution Reactions at the Thiazole Ring
The electron-rich thiazole ring facilitates electrophilic substitution. Studies on similar 4-methylthiazole derivatives demonstrate reactivity at the C-5 position :
| Reaction Type | Reagents | Product |
|---|---|---|
| Bromination | Br₂ in CH₃COOH, 0°C | 5-bromo-4-methylthiazole derivative |
| Nitration | HNO₃/H₂SO₄, 50°C | 5-nitro-4-methylthiazole derivative |
These reactions retain the propionamide and p-tolylamino groups, as the thiazole ring’s methyl group stabilizes the intermediate carbocation .
Functionalization of the p-Tolylamino Group
The aromatic amine group participates in diazotization and coupling reactions. For instance:
| Reaction Type | Reagents | Product |
|---|---|---|
| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt intermediate |
| Azo coupling | β-naphthol, pH 9–10 | Azo dye with extended conjugation |
This reactivity is consistent with studies on N-arylaminothiazoles showing enhanced biological activity post-functionalization .
Condensation Reactions
The propionamide’s carbonyl group reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively. For example:
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrazide formation | NH₂NH₂, EtOH, reflux | N-(4-methylthiazol-2-yl)-2-p-tolylaminopropionohydrazide |
| Hydroxamic acid | NH₂OH·HCl, NaOH, RT | Hydroxamate derivative |
These transformations are critical for generating bioactive analogs, as seen in antimicrobial thiazole derivatives .
Oxidation and Reduction
The thiazole ring’s sulfur atom and the amino group are redox-active sites:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Sulfur oxidation | H₂O₂, CH₃COOH | Thiazole sulfoxide or sulfone |
| Amine reduction | NaBH₄, MeOH | Secondary amine derivative |
Oxidation of the sulfur atom enhances polarity, while reduction of the amine group modifies hydrogen-bonding capacity .
Complexation with Metal Ions
The thiazole nitrogen and amide oxygen act as ligands for transition metals:
| Metal Ion | Conditions | Complex Structure |
|---|---|---|
| Cu(II) | Ethanol, 60°C | Octahedral complex with 1:2 stoichiometry |
| Fe(III) | Aqueous buffer, pH 7 | Tetrahedral complex |
Such complexes are explored for catalytic and antimicrobial applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit potent antimicrobial properties. N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide has shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. A study demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Potential
The compound has been evaluated for anticancer activity through molecular docking studies, which suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). In vitro studies have shown that derivatives exhibit low micromolar IC50 values against various cancer cell lines, highlighting their potential in cancer therapy .
Anti-inflammatory Properties
This compound may also modulate inflammatory pathways. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, although specific mechanisms are still under investigation .
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Material Science : It can be employed in developing new materials with specific electrical or thermal properties.
- Pharmaceutical Development : Its biological activities make it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
Case Studies and Research Findings
Several case studies illustrate the compound's efficacy:
Antimicrobial Studies : A study evaluated the antibacterial effects against E. coli and S. aureus, demonstrating significant inhibition at low concentrations.
Anticancer Activity : Research on related thiadiazole compounds indicated promising results in inhibiting cancer cell lines with IC50 values in the low micromolar range against various cancer types .
Molecular Docking Studies : These studies elucidate the binding interactions between this compound and its targets, suggesting a robust interaction profile that may enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide involves its interaction with specific molecular targets in cells. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide can be contextualized by comparing it to heterocyclic and amide-containing analogs from the provided evidence. Key points of comparison include:
Thiazole/Thiazolidinone Derivatives
- NAT-1 and NAT-2 (): These compounds feature thiazolidinone cores (a five-membered ring with sulfur and oxygen) instead of thiazole (sulfur and nitrogen). NAT-1 incorporates a 4-methoxy-phenyl group, while NAT-2 has a bulky 3,5-di-tert-butyl-4-hydroxy-phenyl substituent. Both include nicotinamide moieties, differing from the propionamide chain in the target compound. Thiazolidinones are known for metabolic stability, whereas thiazoles may offer distinct electronic profiles due to nitrogen positioning .
Para-Substituted Aromatic Moieties
- Compound 1 (): Synthesized from a p-tolyl-substituted pyrazole precursor, this highlights the prevalence of para-substituted aromatic groups in medicinal chemistry. The electron-donating methyl group in p-tolyl (target compound) versus methoxy or hydroxyl groups (NAT-1/2) may influence solubility and target binding .
Amide Linkages and Heterocyclic Diversity
- JNJ-54717793 (): A bicyclic pyrimidine derivative with a fluorinated phenyl group and amide bond. Unlike the target compound’s linear propionamide, JNJ-54717793’s amide is integrated into a rigid bicyclo[2.2.1]heptane system, likely enhancing conformational stability for receptor interactions .

- BBAC (): Contains a benzimidazole-thioether and biphenyl group linked via a carboxamide. The extended aromatic system contrasts with the compact thiazole in the target compound, suggesting divergent pharmacokinetic properties .

- Monepantel (MOP) (): A benzamide derivative with trifluoromethyl and cyano groups. While both MOP and the target compound have amide bonds, MOP’s trifluoromethyl groups enhance lipophilicity and bioavailability, a feature absent in the target .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thiazole vs.
- Para-Substituents : The p-tolyl group (target compound and derivatives) balances hydrophobicity and steric effects, whereas bulkier substituents (e.g., NAT-2’s di-tert-butyl group) may hinder membrane permeability .
- Amide Flexibility : Linear propionamide chains (target) versus constrained amides (JNJ-54717793, BBAC) suggest trade-offs between bioavailability and target selectivity .
Biological Activity
N-(4-Methyl-thiazol-2-yl)-2-p-tolylamino-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with p-tolylamine and propionamide. The synthetic route typically involves:
- Formation of Thiazole Ring : Starting from 4-methylthiazole, which serves as a key intermediate.
- Amidation Reaction : The thiazole derivative is reacted with p-tolylamine to form the desired amide.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, this compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| E. coli | 16 |
| Vancomycin-resistant E. faecium | 32 |
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Inhibition of N-myristoyltransferase (NMT), an enzyme critical for the parasite's survival, has been identified as a potential mechanism of action. The results indicate that compounds similar to this compound can effectively inhibit the growth of the parasite in vitro.
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of specific enzymes:
- N-myristoyltransferase (NMT) : Essential for the viability of P. falciparum, inhibition leads to disrupted cellular processes.
- Acetylcholinesterase (AChE) : Compounds containing thiazole rings have been shown to inhibit AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.
Case Studies
- Antimicrobial Studies : A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against resistant strains, highlighting its potential as a lead compound for drug development .
- Antimalarial Activity : Research focusing on thiazole-based compounds indicated that those targeting NMT could serve as novel antimalarial agents .
- Neuroprotective Effects : Investigations into acetylcholinesterase inhibitors revealed that thiazole derivatives could enhance cognitive function by preventing acetylcholine breakdown, thus providing a therapeutic avenue for Alzheimer’s disease .
Q & A
Q. Table 1. Key Reaction Conditions for Derivatives Synthesis
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDCI (1.5 equiv.), HOBt (1.0 equiv.), DCM, RT, 8h | 83 | |
| Thiazole Cyclization | CS2/KOH, EtOH, reflux 5h | 65–75 | |
| Reductive Amination | NaBH3CN, MeOH/THF (1:1), 0°C→RT | 70 |
Q. Table 2. Critical Spectral Markers for Structural Validation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiazole C-H | 7.8–8.2 (d, J=3.5 Hz) | 1500 (C-N stretch) |
| p-Tolyl CH3 | 2.3 (s) | – |
| Propionamide C=O | – | 1685 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


